(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate
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Overview
Description
(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C14H11NO7S. This compound is known for its unique structure, which includes a benzo[b]thiophene moiety and a pyrrolidin-1-yl carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired carbonate ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The carbonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carbamate or carbonate esters.
Scientific Research Applications
(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with biological macromolecules, while the carbonate group can undergo hydrolysis to release active species. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
N-hydroxysuccinimide (NHS) esters: Commonly used in bioconjugation reactions.
Carbamate esters: Structurally similar compounds with different reactivity profiles.
Uniqueness
(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate is unique due to its combination of a benzo[b]thiophene moiety and a pyrrolidin-1-yl carbonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c16-12-5-6-13(17)15(12)22-14(18)21-8-10-7-9-3-1-2-4-11(9)23(10,19)20/h1-4,7H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVMGLSMCWWRLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391651 |
Source
|
Record name | Bsmoc-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197244-91-0 |
Source
|
Record name | Bsmoc-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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